N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves the coupling of an indole derivative with a quinoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoline derivative and the amine group of the indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the indole and quinoline rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its indole and quinoline moieties. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has been studied for its biological activities.
Indole derivatives: A broad class of compounds with diverse biological activities.
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of indole and quinoline structures, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these moieties.
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-23-19-9-5-3-7-16(19)17(14-20(23)25)21(26)22-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H,22,26) |
InChI Key |
BCCANEZLHBTRKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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